molecular formula C17H14N2O2 B117778 Solvent red 1 CAS No. 1229-55-6

Solvent red 1

Cat. No.: B117778
CAS No.: 1229-55-6
M. Wt: 278.3 g/mol
InChI Key: BBBYRJLYBLPEBL-ZPHPHTNESA-N
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Description

Solvent Red 1, also known as Color Index Sudan Red G, Oil Soluble Red G, and α-methoxybenzenazo-ß-naphthol, is a synthetic azo dye. It is primarily used as a colorant in various industrial applications, including plastics, oils, and waxes. The compound is characterized by its bright red color and is insoluble in water but soluble in organic solvents .

Mechanism of Action

Target of Action

Solvent Red 1, also known as Sudan Red G, is primarily used as a dye. Its primary targets are the materials it is intended to color, such as textiles, fabric, and paper . It interacts with these materials to impart a red color.

Mode of Action

The mode of action of this compound involves the absorption and reflection of light. When light hits an object dyed with this compound, certain wavelengths are absorbed while others are reflected. The reflected light enters our eyes and is perceived as the color red. This is due to the chemical structure of this compound, which includes azo groups (-N=N-) that are responsible for its light absorption properties .

Biochemical Pathways

As a dye, this compound does not participate in biochemical pathways in the same way that a drug or a biological molecule would. Its function is primarily physical (coloration) rather than biochemical. It’s worth noting that the manufacturing and disposal processes of dyes can impact various environmental biochemical processes .

Pharmacokinetics

It’s important to note that any exposure to this compound should be minimized due to potential toxicity .

Result of Action

The primary result of this compound’s action is the coloration of materials. When applied to a material, it imparts a red color that is resistant to washing and light exposure. On a molecular level, this involves the physical interaction of the dye with the material, often through intermolecular forces like hydrogen bonding or van der Waals forces .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can impact the brightness and fastness of the dye. Additionally, exposure to intense light or high temperatures can lead to fading over time . Therefore, items dyed with this compound should be cared for appropriately to maintain their color.

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Red 1 is synthesized through an azo coupling reaction. This involves the reaction of diazonium salts with aromatic compounds. The typical synthetic route includes the following steps:

    Diazotization: An aromatic amine, such as aniline, is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as 2-naphthol, in an alkaline medium to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Solvent Red 1 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form aromatic amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Scientific Research Applications

Solvent Red 1 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer dye in chromatography and as a staining agent in microscopy.

    Biology: Employed in histological staining to highlight specific structures in biological tissues.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: Utilized in the manufacturing of colored plastics, oils, and waxes.

Comparison with Similar Compounds

    Solvent Red 24: Another azo dye with similar applications but different solubility properties.

    Solvent Red 26: Used in similar industrial applications but has a different molecular structure.

    Solvent Red 27: Known for its use in coloring fuels and lubricants.

Uniqueness: Solvent Red 1 is unique due to its specific solubility in organic solvents and its bright red color. Its ability to undergo trans-cis isomerization under light exposure makes it particularly valuable in applications requiring photo-switchable properties .

Properties

IUPAC Name

1-[(2-methoxyphenyl)diazenyl]naphthalen-2-ol
Source PubChem
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InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,20H,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ALLOLPOYFRLCCX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14N2O2
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DSSTOX Substance ID

DTXSID3061635
Record name C.I. Solvent Red 1
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Molecular Weight

278.30 g/mol
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Physical Description

Reddish-brown powder; [MSDSonline]
Record name Oil Pink
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Solubility

Water solubility = 3.3X10-4 mg/L at 25 °C
Record name OIL PINK
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Vapor Pressure

0.00000001 [mmHg]
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CAS No.

1229-55-6
Record name Solvent Red 1
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Record name Sudan R
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Record name 2-Naphthalenol, 1-[2-(2-methoxyphenyl)diazenyl]-
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Record name 1-[(2-methoxyphenyl)azo]-2-naphthol
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Record name SOLVENT RED 1
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Melting Point

183 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of Solvent Red 1?

A: this compound is an azo dye. Although the provided abstracts do not offer the full chemical structure, X-ray powder data for this compound has been successfully indexed, and cell dimensions have been calculated. []

Q2: What are the applications of this compound?

A: this compound is a dye primarily used in colored smoke munitions, particularly in red smoke grenades alongside Disperse Red 11. [, , , ] It has also been explored as a component in halogen-free multicolored smoke systems, offering a potentially safer alternative to traditional pyrotechnic formulations that utilize potassium chlorate. []

Q3: Are there concerns regarding the environmental impact of this compound?

A: While the provided abstracts do not delve into the specific environmental impact and degradation of this compound, its use in smoke munitions raises concerns about the potential release of dye particles into the environment. [, , ] Further research is necessary to understand its ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.

Q4: How is this compound analyzed in biological samples?

A: A rapid and sensitive ultra-fast liquid chromatography tandem mass spectrometry (UFLC-MS-MS) method has been developed and validated for quantifying this compound in rat plasma. [] This method involves protein precipitation and solid-phase extraction for sample preparation. [] It achieves a lower limit of quantification (LLOQ) of 0.1 μg/L for this compound in rat plasma. []

Q5: What are the safety concerns related to occupational exposure to this compound?

A: Anecdotal reports suggest a potential link between this compound and cases of both pulmonary and contact hypersensitivity in workers involved in its assembly. [, ] This highlights the need for appropriate safety measures and personal protective equipment to minimize occupational exposure and associated health risks.

Q6: Are there any known alternatives to this compound in its applications?

A: The research on halogen-free smoke signals explores the use of guanidinium 5,5′-azotetrazolate (GZT) combined with various smoke dyes, including this compound. [] This suggests that GZT-based formulations could potentially serve as alternatives to traditional smoke compositions containing this compound, particularly in applications where halogen-free solutions are desirable.

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